2-Isoquinolin-1-ylpropan-1-ol
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Overview
Description
2-Isoquinolin-1-ylpropan-1-ol is a nitrogen-containing heterocyclic compound that features an isoquinoline ring fused with a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isoquinolin-1-ylpropan-1-ol typically involves the cyclization of benzamide derivatives with functionalized arenes and alkynes. One common method is the [4 + 2] annulation reaction, which efficiently constructs the isoquinoline ring . Another approach involves the use of dilithiated intermediates, such as N-propenyl-ortho-toluamides, under strong alkaline conditions .
Industrial Production Methods: Industrial production of this compound may utilize catalytic processes to enhance yield and efficiency. For instance, transition-metal-catalyzed reactions, such as palladium-catalyzed coupling and copper-catalyzed cyclization, are employed to achieve high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-Isoquinolin-1-ylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
2-Isoquinolin-1-ylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isoquinolin-1-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Isoquinoline: A simpler analog with similar aromatic properties.
Quinoline: Another nitrogen-containing heterocycle with distinct reactivity and applications.
Tetrahydroisoquinoline: A reduced form with different biological activities.
Uniqueness: 2-Isoquinolin-1-ylpropan-1-ol is unique due to its combination of an isoquinoline ring with a propanol group, providing distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry .
Properties
IUPAC Name |
2-isoquinolin-1-ylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(8-14)12-11-5-3-2-4-10(11)6-7-13-12/h2-7,9,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKIFASBAZQLOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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